Product packaging for 3-aminobenzo[f]quinazolin-1(2h)-one(Cat. No.:CAS No. 7066-25-3)

3-aminobenzo[f]quinazolin-1(2h)-one

Cat. No.: B3280031
CAS No.: 7066-25-3
M. Wt: 211.22 g/mol
InChI Key: ZMIUJNZPUYHCIH-UHFFFAOYSA-N
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Description

Contextual Overview of Benzo[f]quinazolinone Derivatives in Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to medicinal chemistry. Within this vast field, quinazolinones represent a prominent class of fused heterocyclic systems. nih.govnih.gov Structurally, they consist of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, containing two nitrogen atoms. nih.gov The benzo[f]quinazolinone scaffold is a polycyclic aromatic extension of this core, where a naphthalene system is fused to the pyrimidine ring. This extended conjugation and increased structural complexity make benzo[f]quinazolinone derivatives compelling targets in synthetic and pharmaceutical chemistry. nih.govresearchgate.net These scaffolds are recognized as "privileged structures" because they can bind to a variety of biological targets, forming the basis for numerous therapeutic agents. nih.govnih.gov

Historical Perspective of 3-aminobenzo[f]quinazolin-1(2h)-one within Quinazolinone Research

The study of quinazolines dates back to the late 19th century, with the first derivative being prepared in 1869. nih.gov The parent compound, quinazoline (B50416), was first synthesized in 1895. researchgate.net Research into quinazolinones, the oxidized form of quinazolines, followed, revealing their stability and broad spectrum of biological activities. nih.govnih.gov The introduction of an amino group at the N-3 position of the quinazolinone ring, creating 3-amino-quinazolinones, became a significant area of investigation. This functional group serves as a versatile chemical handle for synthesizing a wide array of derivatives through reactions like condensation and acylation. nih.govsapub.orgmdpi.com While extensive research exists for the broader quinazolinone class, dedicated historical or seminal studies focusing specifically on this compound are not prominent in the available academic literature, suggesting it is a less-explored member of this extensive family.

Rationale for Comprehensive Academic Investigation into this compound

The academic rationale for investigating this compound is threefold. First, the quinazolinone core is associated with a diverse range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govnih.govnih.gov Extending this scaffold to the benzo[f]quinazoline (B14752245) system could modulate these activities in novel ways. Second, the amino group at the 3-position is a key site for synthetic modification. mdpi.com It acts as a nucleophilic center, allowing for the attachment of various other chemical moieties to create libraries of new compounds for biological screening. sapub.orgresearchgate.net Third, understanding the structure-activity relationships (SAR) of this specific scaffold is crucial. nih.gov Detailed investigation into its synthesis, reactivity, and biological profile would contribute valuable data to the broader field of medicinal chemistry, potentially leading to the development of new therapeutic leads.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3O B3280031 3-aminobenzo[f]quinazolin-1(2h)-one CAS No. 7066-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2H-benzo[f]quinazolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-12-14-9-6-5-7-3-1-2-4-8(7)10(9)11(16)15-12/h1-6H,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIUJNZPUYHCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)NC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300487
Record name 3-Aminobenzo[f]quinazolin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7066-25-3
Record name NSC137190
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Aminobenzo[f]quinazolin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Pathways for 3 Aminobenzo F Quinazolin 1 2h One

Established Synthetic Routes to 3-aminobenzo[f]quinazolin-1(2H)-one

Established methods for constructing complex heterocyclic systems like benzo[f]quinazolinones typically involve either sequential, multi-step reactions that allow for careful control over the introduction of functional groups, or more streamlined one-pot procedures that enhance efficiency.

Multi-Step Synthesis Approaches and Optimizations

The construction of the benzo[f]quinazoline (B14752245) core often begins with the synthesis of a substituted pyrimidine (B1678525) precursor. A notable multi-step approach has been developed for the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, which serves as a foundational framework. This strategy employs a sequence of palladium-catalyzed cross-coupling reactions to build the necessary carbon skeleton before the final cyclization step. nih.govbeilstein-journals.org

The synthesis commences from a di-brominated uracil (B121893) derivative, which undergoes two sequential palladium-catalyzed reactions: a Sonogashira-Hagihara cross-coupling to introduce an alkynyl substituent, followed by a Suzuki-Miyaura cross-coupling to add an aryl group. nih.gov The resulting 5-aryl-6-alkynyluracil intermediate contains the necessary components for the final ring closure.

The key final step is an acid-mediated cycloisomerization. nih.govbeilstein-journals.org Optimization of this step has shown that Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), are highly effective in promoting the intramolecular cyclization to form the benzo[f]quinazoline ring system in excellent yields. beilstein-journals.org

While this particular route yields a dione derivative, a plausible subsequent modification to achieve the target this compound would involve selective transformation of one of the carbonyl groups and the introduction of an amino group at the N-3 position. A common method for introducing a 3-amino group to a quinazolinone scaffold involves the reaction of a corresponding benzoxazinone (B8607429) intermediate with hydrazine (B178648) hydrate (B1144303). nih.govmdpi.com Therefore, a hypothetical multi-step synthesis could involve the creation of a benzo[f]annulated benzoxazinone, which would then be treated with hydrazine to yield the final 3-amino product.

One-Pot Reaction Strategies and Improvements

One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and operational simplicity. For the synthesis of the broader quinazolinone family, numerous one-pot, multi-component reaction (MCR) strategies have been developed. aurigeneservices.com A typical one-pot approach for 3-substituted quinazolinones involves the condensation of an anthranilic acid, an amine, and an orthoester, often promoted by a catalyst. nuph.edu.ua

For instance, a novel MCR strategy has been developed for 2-amino-3-substituted quinazolinones using isatoic anhydride, an amine, and an electrophilic cyanating agent. aurigeneservices.com This process proceeds through a cascade of reactions including ring-opening, decarboxylation, and heterocyclization within a single reaction vessel. aurigeneservices.com

Although a specific one-pot synthesis for this compound has not been detailed in the literature, a hypothetical strategy could be envisioned. Such a reaction might involve a suitably functionalized naphthalene-based amino acid derivative reacting with a nitrogen source like hydrazine and a one-carbon synthon in a catalyzed cascade reaction to assemble the tetracyclic system directly. The development of such a method would represent a significant improvement in synthetic efficiency.

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly focuses on methodologies that are not only efficient but also environmentally benign. Advanced techniques involving transition-metal catalysis, microwave assistance, and solvent-free conditions are at the forefront of green chemistry and have been applied to the synthesis of quinazolinone derivatives.

Transition-Metal-Catalyzed Synthesis (e.g., Palladium, Copper)

Transition-metal catalysis is indispensable for the construction of complex molecular architectures like the benzo[f]quinazoline skeleton. Palladium-catalyzed reactions, in particular, are central to forming the key C-C bonds required for the assembly of the polycyclic system. nih.gov

A key strategy for synthesizing the benzo[f]quinazoline core involves a four-step sequence heavily reliant on palladium catalysis. nih.govbeilstein-journals.org The process utilizes both Sonogashira-Hagihara and Suzuki-Miyaura cross-coupling reactions. The Sonogashira coupling is used to connect a terminal alkyne to a dihalogenated pyrimidine, while the Suzuki coupling subsequently attaches an aryl group. nih.gov This sequence allows for the precise and independent functionalization of the pyrimidine core, setting the stage for the final cyclization. The final step, an acid-mediated cycloisomerization, yields the tetracyclic product. beilstein-journals.org

The table below summarizes the optimization of the final cyclization step in the synthesis of a model benzo[f]quinazoline-1,3(2H,4H)-dione.

EntryAcid Catalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1PtCl2 (0.1)Toluene8015Mixture
2PtCl2 (0.1)Toluene10015Mixture
3p-TsOH·H2O (20)Toluene100259
4p-TsOH·H2O (20)Toluene100499
5p-TsOH·H2O (15)Toluene100485

Data adapted from Abreu, R. M. F., Ehlers, P., & Langer, P. (2024). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Beilstein Journal of Organic Chemistry. researchgate.net

Copper-catalyzed reactions are also prevalent in quinazoline (B50416) synthesis, often used in C-N bond formation steps, such as in Ullmann-type couplings. nih.govnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. nih.gov The application of microwave heating has been shown to be highly effective in the synthesis of various quinazoline and quinazolinone derivatives. researchgate.netfrontiersin.org Reactions that typically require several hours of conventional heating can often be completed in a matter of minutes under microwave irradiation. sci-hub.cat

For example, a microwave-assisted, tandem green process has been reported for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from anthranilic acids and hydrazine hydrate, proceeding through a benzoxazinone intermediate. mdpi.com This protocol highlights the efficiency of microwave heating in both the formation of the intermediate and the subsequent reaction with hydrazine. mdpi.com Similarly, one-pot total syntheses of related quinazolinobenzodiazepine alkaloids have been achieved using novel microwave-assisted domino reactions, significantly shortening the synthetic route. nih.gov

Applying this technology to the synthesis of this compound could dramatically reduce the reaction time for the final cyclization step or for the potential conversion of a precursor with hydrazine.

Solvent-Free and Environmentally Benign Protocols

Solvent-free reactions represent a cornerstone of green chemistry, minimizing waste and often simplifying product purification. Several solvent-free methods for quinazolinone synthesis have been developed, frequently in combination with microwave irradiation or solid-supported catalysts.

One approach involves the reaction of 2-aminobenzamide with aromatic benzoyl chlorides under solvent-free conditions using a nanoporous solid acid catalyst, SBA-Pr-SO3H, to produce quinazolinone derivatives in good to excellent yields. orientjchem.org Another green method describes the synthesis of quinazolin-4(3H)-ones from isatins and amidine hydrochlorides at room temperature, promoted by a tert-butyl hydroperoxide/K3PO4 system. organic-chemistry.org Furthermore, metal-free procedures using hexafluoroisopropyl 2-aminobenzoates as synthons have been developed for quinazolinone synthesis at room temperature, highlighting the move towards milder and more environmentally friendly conditions. nih.govrsc.org

These solvent-free and benign protocols offer a promising avenue for the future synthesis of complex structures like this compound, potentially leading to more sustainable and efficient manufacturing processes.

Chemo- and Regioselectivity Considerations in this compound Formation

The formation of this compound often proceeds through the reaction of a suitable precursor, such as a derivative of 2,3-naphthalenedicarboxylic acid, with a nitrogen-containing nucleophile like hydrazine. The chemo- and regioselectivity of this reaction are influenced by several factors, including the nature of the starting materials, the reaction conditions, and the solvent employed.

One of the primary challenges in the synthesis of unsymmetrically substituted fused quinazolinones is controlling the regioselectivity of the initial nucleophilic attack. For instance, in the reaction of an unsymmetrical anhydride with a nucleophile, the two carbonyl groups are not electronically equivalent, leading to the potential formation of two regioisomeric products. The inherent electronic properties of the naphthalene ring system in precursors to benzo[f]quinazolinones can direct the initial nucleophilic addition to one of the carbonyl carbons over the other.

Furthermore, the choice of solvent can play a significant role in determining the reaction outcome. For example, in related quinazolinone syntheses, the use of different solvents has been shown to favor the formation of different products, highlighting the solvent's role in stabilizing transition states and influencing the reaction pathway beilstein-journals.org.

Table 1: Factors Influencing Chemo- and Regioselectivity

FactorInfluence on Selectivity
Substrate Electronics Electron-donating or withdrawing groups on the naphthalene ring can alter the electrophilicity of the carbonyl carbons, directing the nucleophilic attack.
Nucleophile The nature of the nucleophile, such as hydrazine, and its steric and electronic properties can affect the regioselectivity of the addition.
Reaction Temperature Temperature can influence the kinetic versus thermodynamic control of the reaction, potentially altering the product ratio.
Solvent Polarity The polarity of the solvent can affect the solvation of reactants and intermediates, thereby influencing the reaction pathway and selectivity.
Catalyst The presence of an acid or base catalyst can alter the reactivity of the substrate and nucleophile, impacting the chemo- and regioselectivity.

Detailed Mechanistic Elucidation of Key Reaction Steps in this compound Synthesis

The synthesis of this compound from a precursor like a 2,3-naphthalenedicarboxylic anhydride derivative and hydrazine likely proceeds through a multi-step mechanism involving nucleophilic acyl substitution followed by cyclization and dehydration.

The initial step involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl carbons of the anhydride. This is a crucial step where regioselectivity is established. The attack leads to the opening of the anhydride ring to form a hydrazide-carboxylic acid intermediate.

Following the initial ring opening, an intramolecular cyclization occurs. The terminal amino group of the hydrazide moiety attacks the remaining carboxylic acid group. This step is often facilitated by heating and can be influenced by the presence of a catalyst. The cyclization leads to the formation of a heterocyclic intermediate.

The final step in the formation of the quinazolinone ring is a dehydration reaction, where a molecule of water is eliminated to form the stable aromatic ring system of this compound.

In analogous systems, such as the hydrazinolysis of 3-R- beilstein-journals.orgbeilstein-journals.orgnih.govtriazino[2,3-c]quinazolin-2-ones, theoretical calculations have been employed to propose a detailed reaction mechanism. These studies suggest that the initial nucleophilic attack is followed by ring opening and subsequent transformations leading to the final product beilstein-journals.org. While a specific mechanistic study for this compound is not extensively documented in the provided search results, the general principles of these related reactions provide a strong basis for understanding its formation.

Table 2: Key Mechanistic Steps in the Formation of this compound

StepDescriptionKey Intermediates
1. Nucleophilic Attack The hydrazine molecule attacks one of the carbonyl carbons of the anhydride precursor.Tetrahedral intermediate
2. Ring Opening The anhydride ring opens to form a hydrazide-carboxylic acid intermediate.N-(2-carboxy-3-naphthoyl)hydrazine
3. Intramolecular Cyclization The terminal amino group of the hydrazide attacks the carboxylic acid group.Dihydroxy-benzo[f]quinazolinone intermediate
4. Dehydration Elimination of a water molecule to form the stable aromatic quinazolinone ring.This compound

Chemical Reactivity and Derivatization Strategies of 3 Aminobenzo F Quinazolin 1 2h One

Electrophilic Substitution Reactions on the Benzo[f] and Quinazolinone Moieties

The extended π-system of the benzo[f]quinazolinone core is susceptible to electrophilic aromatic substitution. The precise location of substitution is directed by the combined electronic effects of the fused rings and the electron-donating amino group. For the simpler quinazoline (B50416) ring, nitration is a known electrophilic substitution reaction, typically occurring at the 6-position when treated with fuming nitric acid in concentrated sulfuric acid. nih.gov

In the case of 3-aminobenzo[f]quinazolin-1(2h)-one, the fused benzo ring and the quinazolinone's own benzene (B151609) ring present multiple sites for substitution. The activating effect of the 3-amino group, coupled with the inherent reactivity of the naphthalene-like benzo[f] portion, would likely direct incoming electrophiles to specific positions on the carbocyclic rings. The expected order of reactivity for the unsubstituted quinazoline core is positions 8 > 6 > 5 > 7. nih.gov However, the presence of the additional fused ring and the powerful activating effect of the amino group would modify this pattern, likely favoring substitution on the benzo[f] moiety or the benzene ring of the quinazolinone portion, away from the deactivating influence of the pyrimidine (B1678525) ring.

Nucleophilic Addition and Substitution Reactions at the 1-oxo and 3-amino Positions

The reactivity of this compound towards nucleophiles is primarily centered on the exocyclic 3-amino group. This primary amine serves as a potent nucleophile, readily participating in a range of reactions.

Reactions of the 3-amino group: The 3-amino group can react with various aldehydes and ketones to form the corresponding Schiff bases (imines). nih.gov This reaction is a cornerstone for the synthesis of a wide array of derivatives. Furthermore, the amino group can undergo acylation with reagents like acid chlorides or anhydrides to yield amide derivatives. For instance, reaction with chloroacetyl chloride would produce a 3-chloroacetylamino derivative, which itself is a versatile intermediate for further nucleophilic substitution. Condensation with ethyl bromoacetate can also occur, leading to ester derivatives that are precursors for hydrazide formation. sapub.org

Reactions at the 1-oxo position: The 1-oxo group is part of a cyclic amide (lactam) structure. This amide functionality is stabilized by resonance, rendering the carbonyl carbon significantly less electrophilic than that of a ketone. Consequently, it is generally resistant to nucleophilic addition reactions under standard conditions. Transformations at this position typically require harsh reagents or activation of the carbonyl group.

Cycloaddition Reactions and Annulation Strategies Involving this compound

The 3-aminoquinazolinone scaffold can be utilized in cycloaddition and annulation reactions to construct more complex, fused heterocyclic systems. A notable strategy involves the in situ generation of a reactive zwitterionic intermediate from a 3-amino-2-chloromethyl-4(3H)-quinazolinone precursor. nih.gov This intermediate can then participate in dipolar cycloaddition reactions with various dipolarophiles, such as N-arylmaleimides or ω-nitrostyrenes, to yield novel annulated pyrrolo- and pyridazinoquinazoline derivatives. nih.gov Applying this methodology to a benzo[f] analogue would first require the synthesis of a suitable 2-(halomethyl)-3-aminobenzo[f]quinazolin-1(2h)-one intermediate.

Annulation strategies can also be employed, using transition-metal catalysis to facilitate C-H bond activation and subsequent cyclization with reagents like 1,3-diketone-2-diazo compounds. acs.org Such reactions allow for the construction of new rings fused to the existing quinazolinone framework, providing access to complex polycyclic structures.

Functional Group Interconversions of the 3-amino and 1-oxo Functionalities

The 3-amino and 1-oxo groups can be chemically transformed into other functionalities, expanding the synthetic utility of the core scaffold.

3-Amino Group: A classic transformation for a primary aromatic amine is its conversion to a diazonium salt via treatment with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures. This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl) in reactions such as the Sandmeyer reaction.

1-Oxo Group: The interconversion of the lactam carbonyl is challenging due to its inherent stability. nih.gov Reduction of the amide to an amine would require powerful reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, the lactam can be converted to a thioamide using reagents like Lawesson's reagent. The hydroxy group of the lactim tautomer can be substituted by chlorine upon heating with reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), converting the quinazolinone into a chloroquinazoline, which is a key intermediate for nucleophilic substitution reactions. nih.gov

Exploitation of the 3-amino Group for Heterocyclic Ring Formation (e.g., Thiadiazole, Oxadiazole, Triazole)

The 3-amino group is an excellent handle for the synthesis of various five-membered heterocyclic rings fused or appended to the quinazolinone core. sapub.org This strategy typically involves a multi-step sequence starting with the conversion of the amino group into a more elaborate functional intermediate.

Hydrazide Formation: The 3-amino group is first acylated, for example with ethyl bromoacetate, and the resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) to form a key hydrazide intermediate. sapub.org

1,3,4-Oxadiazole Synthesis: The acid hydrazide can be cyclized by reacting with carbon disulfide in the presence of a base like potassium hydroxide to yield a 5-mercapto-1,3,4-oxadiazole derivative. asianpubs.org

1,3,4-Thiadiazole (B1197879) Synthesis: To form a thiadiazole, the hydrazide is first converted to a thiosemicarbazide by reacting with phenyl isothiocyanate. This intermediate then undergoes acid-catalyzed cyclization and dehydration to afford the 1,3,4-thiadiazole ring. nih.gov

1,2,4-Triazole Synthesis: The thiosemicarbazide intermediate can also be used to synthesize triazoles. Treatment with an aqueous base, such as sodium hydroxide, induces cyclization to form a 5-mercapto-1,2,4-triazole derivative. asianpubs.orgscispace.com

The following table summarizes these common heterocyclic syntheses originating from the 3-amino group.

Starting Functional GroupKey IntermediateReagents for CyclizationResulting Heterocycle
3-AminoAcid Hydrazide1. CS₂, KOH1,3,4-Oxadiazole asianpubs.org
3-AminoThiosemicarbazide1. H₂SO₄ (conc.)1,3,4-Thiadiazole sapub.org
3-AminoThiosemicarbazide1. NaOH (aq)1,2,4-Triazole asianpubs.org

Metal-Catalyzed Transformations and Cross-Coupling Reactions of this compound Scaffolds

Modern synthetic chemistry offers powerful tools for functionalizing heterocyclic scaffolds through metal-catalyzed reactions. For these reactions to be applied to the this compound system, a derivative bearing a suitable handle, such as a halogen (Br, I) or a triflate group, is typically required. mdpi.com

Suzuki-Miyaura Coupling: A halogenated benzo[f]quinazolinone could be coupled with various aryl or heteroaryl boronic acids using a palladium catalyst to form C-C bonds and introduce new aryl substituents. mdpi.com

Sonogashira Coupling: The reaction of a halogenated scaffold with terminal alkynes, catalyzed by a combination of palladium and copper, allows for the introduction of alkynyl moieties. mdpi.com

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with a halogenated quinazolinone, catalyzed by palladium or nickel, to form C-C bonds. mdpi.com

C-H Activation/Functionalization: More advanced strategies bypass the need for a pre-installed handle by directly activating a C-H bond on the aromatic core. nih.govchim.it Catalysts based on metals like palladium, rhodium, or manganese can facilitate the direct arylation, amination, or alkylation of the quinazolinone scaffold. nih.govfrontiersin.org

These metal-catalyzed methods provide a highly efficient and modular approach to diversifying the this compound structure, enabling the synthesis of a wide range of derivatives. chim.it

The table below outlines a selection of these powerful transformations.

Reaction NameCatalyst System (Typical)ReactantsBond Formed
Suzuki-Miyaura CouplingPd(0/II) complex, BaseHalo-quinazolinone + Boronic AcidC(sp²)-C(sp²) mdpi.com
Sonogashira CouplingPd(0/II) complex, Cu(I) saltHalo-quinazolinone + Terminal AlkyneC(sp²)-C(sp) mdpi.com
Negishi CouplingPd(0) or Ni(0) complexHalo-quinazolinone + Organozinc ReagentC(sp²)-C(sp³/sp²/sp) mdpi.com
C-H ArylationPd(II), Rh(III), or Mn catalystQuinazolinone + Aryl Halide/Boronic AcidC(sp²)-C(sp²) nih.govchim.it
C-N Cross-CouplingCu(I) or Ni(II) catalystHalo-quinazolinone + Amine/AmideC(sp²)-N frontiersin.org

Structure Activity Relationship Sar Studies of 3 Aminobenzo F Quinazolin 1 2h One Derivatives

Rational Design and Synthesis of Analogs with Modifications at the 3-amino Group

The rational design and synthesis of analogs focusing on the 3-amino group of the benzo[f]quinazolin-1(2H)-one scaffold have been a key area of investigation. This position is often crucial for the molecule's interaction with biological targets.

One common approach involves the reaction of a benzoxazine (B1645224) with hydrazine (B178648) hydrate (B1144303) to produce 3-amino-2-phenyl quinazolin-4-(3H)-one. nih.gov This intermediate can then undergo condensation with various aldehydes to form 3-arylidenoamino derivatives. nih.gov Further cyclization of these derivatives using mercaptosuccinic acid can yield 1,3-thiazolidin-4-one ethanolic acid, which can be esterified with N-hydroxyphthalimide or N-hydroxysuccinimide. nih.gov

Another strategy involves the synthesis of 3-[5-(4-substituted phenyl)-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones, which have shown antibacterial and antifungal properties. nih.gov Additionally, 3-[(2-hydroxy-quinolin-3-ylmethylene)-amino]-2-phenyl-3H-quinazolin-4-one and its metal (II) complexes have been reported for their antimicrobial activity. nih.gov

The introduction of different heterocyclic moieties at the 3-position has been suggested to enhance biological activity. nih.gov For instance, a series of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives have been identified as anticoccidial agents. nih.gov

The following table summarizes the biological activities of some 3-amino group modified analogs:

Modification at 3-amino Group Biological Activity Reference
3-Arylidenoamino derivativesPrecursors for further synthesis nih.gov
1,3-Thiazolidin-4-one ethanolic acid derivativesPotential for further functionalization nih.gov
3-[5-(4-substituted phenyl)-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-onesAntibacterial, Antifungal nih.gov
3-[(2-hydroxy-quinolin-3-ylmethylene)-amino]-2-phenyl-3H-quinazolin-4-oneAntimicrobial nih.gov
3-(2-(2-Methoxyphenyl)-2-oxoethyl) quinazolinone derivativesAnticoccidial nih.gov

Impact of Substituents on the Benzo[f] Moiety on Compound Activity

Modifications to the benzo[f] moiety of the 3-aminobenzo[f]quinazolin-1(2H)-one core have a significant impact on the compound's biological activity. Studies have shown that the introduction of compact, lipophilic substituents at the 9-position can lead to potent inhibition of enzymes like thymidylate synthase. nih.gov

For example, 3-amino compounds with such substituents have demonstrated I50 values as low as 20 nM against the isolated enzyme. nih.gov Some of these compounds also exhibit moderate growth inhibitory activity against human colon adenocarcinoma cell lines, with IC50 values as low as 2 microM. nih.gov

Influence of Structural Variations on the Quinazolinone Ring System

Structural modifications of the quinazolinone ring system are crucial in determining the biological properties of these compounds. The quinazolinone core is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov

Key structural features of the quinazolinone ring that can be modified include:

Substitutions at positions 2 and 3: These positions are frequently altered to enhance antimicrobial and cytotoxic activities. nih.gov The presence of a methyl, amine, or thiol group at position 2, and a substituted aromatic ring at position 3, are often considered essential for antimicrobial effects. nih.gov

Halogenation at positions 6 and 8: The introduction of halogen atoms, such as iodine, at these positions can significantly improve antibacterial activity. nih.gov

Substitution at position 4: The introduction of an amine or substituted amine at this position can also enhance antimicrobial properties. nih.gov

The chemical characteristics of the quinazolinone core, including the aromatic ring, the two non-equivalent nitrogen atoms in the pyrimidine (B1678525) ring, the C=O group, the π-conjugated lactam-aryl motif, and the polarized endocyclic imine C=N function, make it a versatile scaffold for developing new therapeutic agents. researchgate.net

The following table summarizes the impact of various structural variations on the quinazolinone ring system:

Structural Variation Impact on Activity Reference
Substitution at positions 2 and 3Can improve antimicrobial and cytotoxic activities. nih.gov nih.gov
Halogenation at positions 6 and 8Can significantly improve antibacterial activity. nih.gov nih.gov
Substitution at position 4 (amine/substituted amine)Can enhance antimicrobial properties. nih.gov nih.gov
Presence of methyl, amine, or thiol at position 2Often essential for antimicrobial activity. nih.gov nih.gov
Presence of a substituted aromatic ring at position 3Often essential for antimicrobial activity. nih.gov nih.gov

Conformational Analysis and its Correlation with Biological Recognition (In Silico and Experimental)

Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is a powerful tool for understanding how this compound derivatives interact with their biological targets. Both computational (in silico) and experimental methods are employed to study the conformational preferences of these molecules.

In Silico Studies: Molecular docking and simulation studies are used to predict the binding orientation and interaction modes of these compounds with their target proteins. nih.gov These studies can help to rationalize the observed biological activity and guide the design of new analogs with improved binding affinity. nih.gov For example, docking studies have been used to investigate the interaction of quinazolinone derivatives with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov

Experimental Studies: Techniques like X-ray crystallography can provide precise information about the three-dimensional structure of these molecules in the solid state. nih.govmdpi.com This information is invaluable for understanding the molecule's preferred conformation and how it might interact with a binding site. nih.govmdpi.com For instance, X-ray diffraction studies have confirmed the non-planar, pincer-like conformation of certain 3-aryl- nih.govnih.govacs.orgtriazolo[4,3-c]quinazoline derivatives. nih.govmdpi.com

NMR spectroscopy is another important experimental technique used to study the conformation of molecules in solution. semanticscholar.org The presence of multiple conformers in solution, such as cis/trans isomers, can be identified by the presence of duplicate signals in the NMR spectrum. semanticscholar.org This information is crucial for understanding the dynamic behavior of the molecule and its potential to adopt different conformations upon binding to a receptor.

The correlation between the conformational properties of these derivatives and their biological recognition is a key aspect of SAR studies. By understanding which conformations are active, researchers can design molecules that are pre-organized to adopt the optimal binding geometry, leading to enhanced potency and selectivity.

Computational Chemistry and Advanced Theoretical Studies on 3 Aminobenzo F Quinazolin 1 2h One

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of quinazolinone derivatives. iaea.orgufms.br For a molecule such as 3-aminobenzo[f]quinazolin-1(2h)-one, DFT methods like B3LYP with a basis set such as 6-31G* or 6-311++G(d,p) would be employed to optimize the molecular geometry and calculate various electronic properties. iaea.orgresearchgate.net

These calculations can elucidate the distribution of electron density, identifying the most electron-rich and electron-poor regions of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of reactivity. jocpr.comresearchgate.net The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. jocpr.com

Table 1: Representative Quantum Chemical Descriptors for a Hypothetical Quinazolinone Derivative

DescriptorTypical Calculated ValueSignificance
HOMO Energy-6.0 to -7.0 eVElectron-donating capacity
LUMO Energy-1.5 to -2.5 eVElectron-accepting capacity
HOMO-LUMO Gap4.0 to 5.0 eVChemical stability and reactivity
Dipole Moment2.0 to 4.0 DebyePolarity and intermolecular interactions

Note: The values in this table are illustrative and based on typical ranges found for similar heterocyclic compounds in the literature. Specific values for this compound would require dedicated calculations.

Molecular Docking and Dynamics Simulations with Identified Biological Targets (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid. youtube.com For quinazoline (B50416) derivatives, which are known to interact with various biological targets, docking studies are crucial for understanding their mechanism of action. nih.gov The 4-aminoquinazoline scaffold is a well-known pharmacophore present in several approved kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

In a typical docking study of this compound, the compound would be docked into the active site of a relevant biological target. For instance, based on the activities of related compounds, potential targets could include various kinases, viral proteins like rotavirus VP4, or transcription factors such as NF-κB. nih.govnih.govnih.gov The docking process generates various possible binding poses, which are then scored based on their binding affinity. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. nih.govscispace.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. MD simulations provide a more dynamic picture of the interaction, allowing researchers to observe how the ligand and protein move and adapt to each other. nih.gov These simulations can confirm the stability of the binding pose predicted by docking and provide insights into the flexibility of the active site.

Table 2: Illustrative Molecular Docking and Dynamics Parameters for a Ligand-Protein Complex

ParameterDescriptionTypical Application in Quinazolinone Studies
Binding Energy (Docking Score) Estimated free energy of binding (e.g., in kcal/mol).To rank different compounds or binding poses; a more negative value indicates stronger binding. scispace.com
Hydrogen Bonds Identification of hydrogen bond donors and acceptors between the ligand and protein.Crucial for specificity and affinity; the amino and carbonyl groups of the quinazolinone core are often involved. nih.gov
Hydrophobic Interactions Analysis of non-polar interactions.The benzo[f] moiety and other aromatic parts of the molecule are likely to engage in these interactions.
RMSD (Root Mean Square Deviation) A measure of the average distance between the atoms of superimposed molecules.Used in MD simulations to assess the stability of the ligand in the binding site over time. nih.gov
RMSF (Root Mean Square Fluctuation) A measure of the displacement of a particular atom relative to the reference structure.Used in MD simulations to identify flexible regions of the protein upon ligand binding.

Prediction of Spectroscopic Signatures (Excluding Direct Presentation of Spectral Data)

Computational methods can be used to predict the spectroscopic signatures of molecules, which can be a valuable tool for interpreting experimental spectra. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. iaea.org These predicted spectra can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the stretching and bending of C=O, N-H, and C-N bonds.

The prediction of NMR chemical shifts is another important application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions can aid in the structural elucidation of the compound and its derivatives.

Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. acs.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. Such predictions can provide insights into the electronic transitions occurring within the molecule and how they are affected by structural modifications. acs.org For instance, the introduction of an amino group is expected to influence the electronic transitions and thus the UV-Vis spectrum of the benzo[f]quinazolinone core.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems like benzo[f]quinazolines. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For the synthesis of this compound, computational methods could be used to investigate the various steps in its formation. For example, in the cyclization step, which is often a key part of quinazolinone synthesis, calculations can determine the energy barrier (activation energy) for the reaction. nih.gov This information can help in understanding the reaction kinetics and optimizing the reaction conditions.

DFT calculations can be used to model the geometries of the transition states, providing a detailed picture of the bond-breaking and bond-forming processes. jocpr.com By comparing the energies of different possible reaction pathways, it is possible to determine the most likely mechanism. For instance, in reactions involving multiple steps, computational studies can identify the rate-determining step, which is the step with the highest energy barrier. nih.gov This knowledge is invaluable for improving the efficiency and yield of the synthesis.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. For a polycyclic system like this compound, which has a relatively rigid core but potential flexibility in its substituents, conformational analysis can reveal the most likely shapes the molecule will adopt.

Computational methods can be used to systematically explore the conformational space of the molecule. By rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. Studies on related 2,3-dihydroquinazolin-4(1H)-ones have shown that the dihydropyrimidine (B8664642) ring can adopt a sofa conformation. nih.gov

Energy landscape mapping provides a more global view of the molecule's conformational possibilities. For complex molecules, the energy landscape can have multiple "funnels," each leading to a different low-energy conformation. doi.org Understanding this landscape is important for predicting how the molecule will behave in different environments and how it might interact with biological targets. The relative populations of different conformers at a given temperature can be estimated from their calculated free energies.

Biological Activities and Mechanistic Insights of 3 Aminobenzo F Quinazolin 1 2h One Non Human Preclinical Focus

In Vitro Cellular Target Identification and Validation (e.g., Kinases, Receptors)

Derivatives of the quinazolinone scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is a hallmark of many diseases, including cancer.

Kinases are a primary focus of target identification for quinazolinone compounds. ekb.egmdpi.com For instance, certain quinazoline (B50416) derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in oncology. mdpi.comresearchgate.net The structural design of these inhibitors often involves modifications to the quinazolinone core to enhance binding affinity and selectivity for the kinase's ATP-binding pocket. ekb.egnih.gov

Furthermore, some quinazolinone derivatives have been investigated for their ability to target the c-Met and ALK/PI3K/AKT signaling pathways. nih.govnih.gov The inhibition of these pathways can lead to the suppression of tumor growth and proliferation. nih.gov Beyond kinases, the GABA-A receptor has been identified as a potential target for certain quinazolinone analogues, suggesting a role in modulating neuronal activity and potential applications as anticonvulsants. mdpi.comnuph.edu.ua The interaction with the benzodiazepine (B76468) binding site on the GABA-A receptor has been a key area of investigation for these compounds. mdpi.com

Enzyme Inhibition Studies (e.g., Kinases like EGFR, PARP-1, MET; Proteases)

The quinazolinone framework is a versatile scaffold for designing enzyme inhibitors with therapeutic potential. Extensive research has focused on developing these compounds as inhibitors of various kinases and other enzymes implicated in disease.

Kinase Inhibition:

EGFR: Quinazoline derivatives have been extensively studied as inhibitors of EGFR, a key driver in many cancers. nih.govnih.gov Compounds like gefitinib (B1684475) and erlotinib, which feature a quinazoline core, are established EGFR inhibitors. nih.gov Newer generations of these inhibitors aim to overcome resistance mechanisms, such as the T790M mutation. nih.gov

MET: The c-Met receptor tyrosine kinase is another important target for quinazolinone-based inhibitors. nih.gov Novel quinazoline-1,2,3-triazole hybrids have demonstrated significant inhibitory activity against MET, suggesting their potential in treating cancers where MET is overexpressed. nih.gov Dual inhibitors targeting both EGFR and c-Met are also being developed to combat drug resistance. nih.gov

Other Kinases: The inhibitory activity of quinazolinone derivatives extends to other kinases, including VEGFR-2 and anaplastic lymphoma kinase (ALK). mdpi.comnih.gov

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and cell death pathways. nih.govnih.gov The structurally related compound, 3-aminobenzamide (B1265367), is a known PARP-1 inhibitor. nih.govnih.gov Inhibition of PARP-1 by 3-aminobenzamide has been shown to protect auditory hair cells from blast-induced damage by reducing oxidative stress and preserving cellular energy levels. nih.govnih.gov This highlights the potential for aminobenzo-fused quinazolinones to act as PARP-1 inhibitors.

Receptor Binding Affinity and Ligand-Target Interaction Analysis (In Vitro)

The biological activity of quinazolinone derivatives is intrinsically linked to their ability to bind with high affinity and specificity to their molecular targets. In vitro studies have been crucial in elucidating these interactions.

For quinazolinone derivatives targeting the GABA-A receptor, in silico and in vivo studies suggest a mechanism of action as positive allosteric modulators. mdpi.comnuph.edu.ua These compounds are thought to bind to the benzodiazepine site on the receptor, enhancing the effect of the neurotransmitter GABA. mdpi.com Structure-activity relationship (SAR) studies have indicated that the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, while the nitrogen at position 1 and the carbonyl group serve as electron donor and hydrogen bonding sites, respectively, which are crucial for receptor binding. mdpi.com

In the context of kinase inhibition, molecular docking studies have provided insights into the binding modes of quinazolinone derivatives within the ATP-binding pocket of enzymes like EGFR and VEGFR-2. mdpi.comnih.gov These studies reveal that specific substitutions on the quinazolinone ring can form key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, thereby determining the potency and selectivity of the inhibitor. nih.gov

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro)

A significant body of research has demonstrated the potent antiproliferative and cytotoxic effects of quinazolinone derivatives against a wide array of human cancer cell lines in vitro. These compounds have shown promise as potential anticancer agents through their ability to inhibit cell growth and induce cell death in malignant cells. nih.govnih.govmdpi.com

The cytotoxic activity of these compounds has been evaluated against various cancer types, including:

Lung Cancer: Derivatives have shown efficacy against non-small cell lung cancer (NSCLC) cell lines, including those resistant to existing therapies. nih.govmdpi.com

Breast Cancer: Significant growth inhibition has been observed in breast cancer cell lines such as MCF-7 and MDA-MB-468. nih.govuniv.kiev.ua

Leukemia, CNS, and Renal Cancer: Broad-spectrum activity has been noted against various leukemia, central nervous system, and renal cancer cell lines. univ.kiev.ua

The mechanism of action often involves the induction of apoptosis, as evidenced by an increase in apoptotic cells and changes in the expression of apoptosis-related proteins. nih.gov Furthermore, some derivatives have been shown to cause cell cycle arrest, typically at the G1 or S phase. mdpi.comnih.gov

Table 1: In Vitro Antiproliferative Activity of Quinazolinone Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Cancer Cell Line Effect Reference
Quinazolinone Derivatives A549 (Lung) Antiproliferative nih.gov
Quinazolinone Derivatives H1975 (Lung) Antiproliferative nih.govmdpi.com
Quinazolinone Derivatives PC9 (Lung) Antiproliferative nih.gov
Isoquinolin-1(2H)-one Derivatives MDA-MB-468 (Breast) Growth Inhibition univ.kiev.ua
Isoquinolin-1(2H)-one Derivatives MCF7 (Breast) Growth Inhibition nih.govuniv.kiev.ua
Isoquinolin-1(2H)-one Derivatives UO-31 (Renal) Growth Inhibition univ.kiev.ua
Isoquinolin-1(2H)-one Derivatives SK-MEL-5 (Melanoma) Growth Inhibition univ.kiev.ua
Quinazolinone Derivatives HeLa (Cervical) Cytotoxic nih.gov
Quinazoline-1,2,3-triazole Hybrids AsPC-1 (Pancreatic) Antiproliferative nih.gov
Quinazoline-1,2,3-triazole Hybrids EBC-1 (Lung) Antiproliferative nih.gov
Quinazoline-1,2,3-triazole Hybrids MKN-45 (Gastric) Antiproliferative nih.gov

Anti-Inflammatory Modulatory Effects (In Vitro and Animal Models)

The quinazolinone scaffold has been associated with anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade.

Inhibition of PARP-1, a known activity of the related compound 3-aminobenzamide, has been shown to mitigate inflammatory responses. nih.gov Over-activation of PARP-1 due to oxidative stress can trigger inflammation. nih.govnih.gov By inhibiting PARP-1, these compounds can reduce oxidative damage and subsequent inflammatory effects. nih.gov For example, PARP-1 inhibition has been linked to the downregulation of intercellular adhesion molecule-1 (ICAM-1) and P-selectin, which are involved in inflammatory cell recruitment. nih.gov

While direct studies on the anti-inflammatory effects of 3-aminobenzo[f]quinazolin-1(2h)-one are not extensively reported, the known anti-inflammatory activity of other quinazolinone derivatives and related compounds suggests a potential for this class of molecules to modulate inflammatory pathways. researchgate.netbiomedpharmajournal.org

Antimicrobial and Antiviral Potential (In Vitro and Animal Models)

Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities, making them promising candidates for the development of new anti-infective agents. biomedpharmajournal.orgnih.govnih.goveco-vector.commdpi.com

Antimicrobial Activity: These compounds have shown inhibitory effects against a range of pathogenic bacteria and fungi. nih.govmdpi.comnih.gov

Antibacterial: Activity has been reported against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative bacteria like Escherichia coli. biomedpharmajournal.orgeco-vector.commdpi.com

Antifungal: Quinazolinone derivatives have also exhibited efficacy against fungal strains, including Candida albicans and Aspergillus niger. biomedpharmajournal.orgmdpi.com

Table 2: In Vitro Antimicrobial Activity of Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

Compound Class Microorganism Activity Reference
Quinazolinone Derivatives Staphylococcus aureus Antibacterial biomedpharmajournal.orgeco-vector.commdpi.com
Quinazolinone Derivatives Streptococcus pyogenes Antibacterial biomedpharmajournal.org
Quinazolinone Derivatives Pseudomonas aeruginosa Antibacterial biomedpharmajournal.org
Quinazolinone Derivatives Escherichia coli Antibacterial biomedpharmajournal.orgmdpi.com
Quinazolinone Derivatives Bacillus subtilis Antibacterial mdpi.com
Quinazolinone Derivatives Salmonella typhimurium Antibacterial mdpi.com
Quinazolinone Derivatives Aspergillus niger Antifungal biomedpharmajournal.orgmdpi.com
Quinazolinone Derivatives Candida albicans Antifungal biomedpharmajournal.orgmdpi.com
Quinazolinone Derivatives Candida tropicals Antifungal mdpi.com
Quinazolinone Derivatives Macrophomina phaseolina Antifungal mdpi.com

Antiviral Activity: Recent studies have highlighted the potential of quinazolinone compounds as antiviral agents.

Flaviviruses: Potent activity has been observed against Zika virus (ZIKV) and Dengue virus (DENV), with some derivatives showing low nanomolar efficacy in inhibiting viral replication in cell culture. nih.gov

Influenza Virus: Certain quinazolinone derivatives have demonstrated antiviral activity against the influenza A virus in vitro. mdpi.com

Other Viruses: Some compounds have shown broad-spectrum antiviral activity against adenovirus, HSV-1, and coxsackievirus. nih.govresearchgate.net

Other Preclinical Biological Activities (e.g., Antimalarial, Anticonvulsant, Antioxidant)

Beyond their anticancer and antimicrobial properties, quinazolinone derivatives have been explored for a range of other preclinical biological activities.

Antimalarial Activity: Several quinazolinone and related pyrroloquinazolinediamine derivatives have shown significant antimalarial activity in both in vitro and in vivo models. nih.govnih.govdtic.mil These compounds have demonstrated potent growth inhibition of various strains of Plasmodium falciparum and have shown curative effects in mice infected with Plasmodium berghei. nih.govnih.govdtic.mil

Anticonvulsant Activity: The quinazolinone scaffold is a key feature of some anticonvulsant agents. researchgate.netmdpi.comnih.gov Derivatives have been evaluated in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, and have shown promising anticonvulsant effects. researchgate.netmdpi.comnih.gov The proposed mechanism for some of these compounds involves the modulation of the GABA-A receptor. mdpi.comnuph.edu.ua

Antioxidant Activity: The inhibition of PARP-1 by related compounds like 3-aminobenzamide has been linked to antioxidant effects. nih.govnih.gov By reducing the over-activation of PARP-1, these compounds can mitigate oxidative stress, as demonstrated by the reduction of markers for lipid peroxidation and oxidative DNA damage. nih.govnih.gov This suggests a potential for aminobenzo[f]quinazolin-1(2h)-one and its derivatives to possess antioxidant properties.

Mechanistic Underpinnings of Observed Biological Activities at the Cellular and Molecular Level

The biological activities of quinazolinone derivatives, a chemical class that includes this compound, are underpinned by a variety of cellular and molecular mechanisms. Preclinical research on structurally related compounds has revealed that their effects are often multifaceted, involving the disruption of the cell cycle, induction of programmed cell death (apoptosis), interference with cytoskeletal dynamics, and modulation of key signaling pathways that govern cell growth and survival. nih.govnih.govnih.gov

Cell Cycle Arrest

A primary mechanism through which quinazolinone derivatives exert their antiproliferative effects is by inducing cell cycle arrest, effectively halting the progression of cancer cells through the phases of division. nih.gov Studies on various quinazolinone-based compounds have demonstrated the ability to cause cell cycle arrest at different checkpoints, most notably the G1 and G2/M phases. nih.govnih.gov

For instance, a novel quinazoline derivative, 04NB-03, was found to induce G2/M phase arrest in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov This arrest prevents cells from entering mitosis, thereby inhibiting proliferation. nih.gov Similarly, certain 3-acyl isoquinolin-1(2H)-one derivatives, which share a core structural motif, also arrest the cell cycle in the G2 phase, an effect linked to the suppression of the CDK1 protein. nih.gov In contrast, studies on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives in non-small cell lung cancer (NSCLC) cells revealed the induction of G1-phase arrest. nih.govacs.org This arrest at the G1 checkpoint prevents the cell from initiating DNA synthesis.

Interactive Table: Cell Cycle Arrest by Quinazolinone Derivatives

Compound/Derivative ClassCell LinePhase of ArrestAssociated Molecular ChangesSource
04NB-03 (Quinazoline derivative)Hepatocellular Carcinoma CellsG2/MROS accumulation nih.gov
4f (3-acyl isoquinolin-1(2H)-one)MCF-7, MDA-MB-231 (Breast Cancer)G2Suppressed expression of CDK1 nih.gov
Compound 45 (6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative)A549 (Lung Cancer)G1Inhibition of ALK/PI3K/AKT signaling nih.govresearchgate.net

Apoptosis Induction

Beyond halting cell division, many quinazolinone derivatives actively induce apoptosis, a form of programmed cell death crucial for eliminating damaged or cancerous cells. nih.govresearchgate.net The induction of apoptosis by these compounds often occurs through the intrinsic, or mitochondrial, pathway. nih.gov

This process is characterized by several key events. Research has shown that treatment with these compounds can lead to a disruption of the mitochondrial membrane potential. nih.govresearchgate.net This loss of potential is a critical step in apoptosis, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.gov Subsequently, a cascade of effector proteins, known as caspases (such as caspase-3, -7, and -9), is activated. nih.gov Activated caspases are responsible for the execution phase of apoptosis, cleaving essential cellular proteins like PARP (poly(ADP-ribose) polymerase) and ultimately leading to cell death. nih.gov The regulation of this pathway is also evident at the level of the Bcl-2 family of proteins, where pro-apoptotic proteins like Bax are upregulated, and anti-apoptotic proteins like Bcl-2 are downregulated following treatment with certain derivatives. nih.gov

Microtubule Polymerization Inhibition

The cytoskeleton, particularly microtubules, is a validated target for anticancer agents. Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. Some quinazoline derivatives have been identified as inhibitors of tubulin polymerization. nih.govnih.gov

Investigations into biphenylaminoquinazolines revealed that in addition to other activities, they inhibit tubulin polymerization by binding to the colchicine (B1669291) site on tubulin. nih.gov This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division. The result is a mitotic arrest, which can subsequently trigger apoptosis. This mechanism is distinct from other anticancer agents that target tubulin, such as the taxanes, which stabilize microtubules rather than inhibit their polymerization. The ability to inhibit tubulin polymerization represents a significant mechanism of action for this class of compounds. nih.gov

Signaling Pathway Modulation

Quinazolinone derivatives can modulate a wide array of intracellular signaling pathways that are often dysregulated in cancer. nih.gov Many of these pathways are controlled by protein kinases, and the quinazolinone scaffold has proven to be a valuable framework for designing kinase inhibitors. nih.govnih.gov

Key modulated pathways include:

Receptor Tyrosine Kinase (RTK) Pathways: Several quinazolinone derivatives function as inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met. nih.govnih.govnih.gov These receptors are crucial for signaling processes that drive cell proliferation, angiogenesis, and metastasis. By blocking the activity of these kinases, the compounds can shut down these cancer-promoting signals. nih.gov

PI3K/AKT Pathway: The PI3K/AKT pathway is a central regulator of cell survival and growth. Certain quinazolinone derivatives have been shown to inhibit this pathway. nih.govacs.org For example, compound 45, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, was found to inhibit the ALK/PI3K/AKT signaling cascade in lung cancer cells. nih.govacs.org

MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 and c-Jun N-terminal kinase (JNK) pathways, are involved in cellular responses to stress, inflammation, and apoptosis. nih.gov Some related indenoisoquinoline derivatives induce apoptosis through the activation of p38 and JNK. nih.gov Conversely, other derivatives, such as the 3-acyl isoquinolin-1(2H)-one known as 4f, have been found to inhibit the MEK/ERK and p38 MAPK pathways as part of their anticancer mechanism. nih.gov

Aurora Kinase: Aurora A kinase is a key regulator of mitosis. A quinazolinone derivative was identified as a lead compound that selectively inhibits Aurora A kinase, leading to G2/M phase arrest and apoptosis. acs.org

Interactive Table: Signaling Pathway Modulation by Quinazolinone Derivatives

Derivative ClassTarget Pathway/KinaseCellular OutcomeSource
3-phenylquinazolin-2,4(1H,3H)-dionesVEGFR-2/c-MetInhibition of tyrosine kinase activity nih.gov
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-oneALK/PI3K/AKTInhibition of signaling, G1 arrest, apoptosis nih.govacs.org
3-acyl isoquinolin-1(2H)-oneMEK/ERK, p38 MAPKInhibition of signaling pathways nih.gov
Indenoisoquinolinesp38 MAPK, JNKActivation of stress pathways, apoptosis nih.gov
BiarylaminoquinazolinesTyrosine Kinases (TKs)Dual inhibition of TKs and tubulin nih.gov
Quinazoline-4-(3H)-one derivative (16h)Aurora A KinaseInhibition of kinase, G2/M arrest, apoptosis acs.org

Potential Non Therapeutic and Advanced Material Applications of 3 Aminobenzo F Quinazolin 1 2h One and Its Derivatives

Applications as Fluorescent Probes and Imaging Agents

Quinazolinone derivatives are recognized for their excellent fluorescence properties in solution, which are often solvent-dependent due to their electronic spectral characteristics. nih.gov These properties, including intense luminescence, significant Stokes shifts, and good photostability, make them attractive candidates for developing fluorescent probes. nih.gov The benzo[f]quinazoline (B14752245) framework, in particular, offers an extended aromatic system that can be chemically modified to fine-tune its photophysical characteristics. nih.govnih.gov

Derivatives of benzo[f]quinazoline-2,4-dione have been investigated as substitutes for thymine (B56734) in nucleic acid structures. Notably, benzo[g]quinazoline-2,4-dione exhibits strong fluorescence emission, which can be used to selectively monitor the formation of triple-helical DNA structures. nih.gov While the benzo[f] analog also forms these structures, its fluorescence properties are less pronounced. nih.gov Another fluorescent analog of cytosine, 4-amino-1H-benzo[g]quinazoline-2-one, acts as a pH-sensitive probe, allowing for the investigation of protonation states within triplex-forming oligonucleotides. nih.govnih.gov

The development of "turn-on" fluorescent probes is a particularly active area of research. For instance, a quinazolinone-based probe, 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ), was designed for the selective detection of carbon monoxide (CO). nih.govmdpi.com The probe's fluorescence is quenched in its native state but is "turned on" in the presence of CO, which reduces the nitro group to a fluorescent amino group. nih.govmdpi.com This principle has been extended to the detection of metal ions, with a novel quinazolinone derivative acting as a selective "off-on" sensor for ferric ions (Fe³⁺). nih.gov Similarly, a benzo nih.govmdpi.comimidazole[2,1-b]quinazoline-1(2H)-one derivative has been shown to be an efficient fluorescent probe for the selective and sensitive detection of copper (II) ions. nih.gov

Furthermore, the aggregation-induced emission (AIE) properties of some quinazolinone derivatives are being harnessed. nih.gov In dilute solutions, these molecules may exhibit weak fluorescence, but their emission is significantly enhanced in aggregated states, a phenomenon that can be exploited for developing novel sensing platforms. rsc.org

Integration into Biosensors and Diagnostic Tools

The unique electrochemical and binding properties of quinazolinone derivatives make them promising candidates for integration into biosensors and diagnostic tools. Their ability to interact with various metal ions and biomolecules forms the basis for developing novel sensing platforms. nih.gov

One approach involves the use of quinazolinone-engineered materials in electrochemical sensors. For example, a ratiometric electrochemical sensor for the herbicide butralin (B1668113) was developed using a carbon paste electrode modified with a quinazoline-engineered Prussian blue analogue (PBA-qnz). nih.gov The quinazoline (B50416) ligand in the PBA-qnz structure enhances the sensor's conductivity and electroactive area, leading to improved performance. nih.gov This sensor demonstrated high precision and accuracy in detecting butralin. nih.gov

Quinazolinone derivatives have also been incorporated into nanobiosensors for the detection of drugs. For instance, an electrochemical nanobiosensor based on a glassy carbon electrode modified with a nanocomposite was developed for the sensitive determination of several benzodiazepines. researchgate.net This sensor showed enhanced electroactivity towards the oxidation of these drugs. researchgate.net Another nanobiosensor utilizing gold nanourchins and iron-nickel reduced graphene oxide has been developed for the detection of alprazolam, demonstrating high sensitivity and low detection limits. mdpi.com

The development of portable and real-time detection methods is a key focus. Researchers have created handheld electrochemical workstations connected to sensors for the on-site analysis of contaminants like the fungicide carbendazim (B180503) in water samples. mdpi.com These advancements highlight the potential of quinazolinone-based sensors for rapid and reliable diagnostics in environmental monitoring and clinical analysis.

Potential in Organic Electronics and Optoelectronic Devices

The planar, aromatic structure of the benzo[f]quinazoline core, combined with its inherent photophysical properties, makes it a promising scaffold for the development of materials for organic electronics and optoelectronic devices. nih.govbeilstein-journals.orgnih.gov These applications leverage the ability of these compounds to absorb and emit light, as well as to transport charge.

Quinazoline derivatives have been investigated as components in Organic Light-Emitting Diodes (OLEDs). They have been used as host materials for phosphorescent OLEDs and as emitters themselves. beilstein-journals.org For instance, quinazoline-based compounds have been employed as hosts for red phosphorescent OLEDs, achieving high external quantum efficiencies. beilstein-journals.org Furthermore, some quinazoline derivatives exhibit thermally activated delayed fluorescence (TADF), a property that is highly desirable for efficient OLEDs. beilstein-journals.org

The synthesis of novel polycyclic uracil (B121893) derivatives, including benzo[f]quinazoline-1,3(2H,4H)-diones, has been reported, and their optical properties have been studied using UV-vis and fluorescence spectroscopy. nih.govbeilstein-journals.orgnih.gov The modular synthesis of these compounds allows for the tuning of their photophysical properties by introducing different functional groups, which can impact their quantum yields and emission spectra. nih.govbeilstein-journals.org This tunability is crucial for designing materials with specific characteristics for optoelectronic applications. For example, the introduction of an N,N-dimethylamino group has been shown to be beneficial for the yield of the final product. beilstein-journals.org

The ability to form stable molecular glasses with high glass-transition temperatures is another important property for materials used in electronic devices. beilstein-journals.org Some quinazoline derivatives have been shown to form such glasses, indicating their potential for use in the fabrication of stable and durable organic electronic devices. beilstein-journals.org

Role in Supramolecular Chemistry and Self-Assembly Processes

The structure of 3-aminobenzo[f]quinazolin-1(2h)-one and its derivatives, featuring hydrogen bond donors and acceptors, as well as an extended aromatic system, makes them well-suited for participating in supramolecular chemistry and self-assembly processes. These non-covalent interactions can be harnessed to construct well-defined, higher-order structures with unique properties and functions.

Hydrogen bonding is a key interaction in the self-assembly of quinazolinone derivatives. The presence of N-H and C=O groups allows for the formation of intermolecular hydrogen bonds, leading to the creation of dimers, chains, and even more complex two-dimensional layered structures in the solid state. nih.gov For instance, the crystal structure of a quinazolinone-nitrate complex reveals a 2D infinite layered structure held together by N-H···O and C-H···O hydrogen bonds. nih.gov The near-planar geometry of the benzo[f]quinazoline core facilitates π-stacking interactions, which further contribute to the stability of the assembled structures.

The interplay between hydrogen bonding and other non-covalent interactions can lead to interesting phenomena such as aggregation-induced emission (AIE). rsc.org In some quinolone-quinazoline conjugates, intermolecular hydrogen bonding restricts intramolecular rotation and vibrations in the aggregated state, leading to enhanced fluorescence emission. rsc.org The morphology of these aggregates can be influenced by the solvent and the nature of the substituents on the quinazolinone core. rsc.org

Intramolecular hydrogen bonding can also play a significant role in determining the conformation and properties of these molecules. The introduction of specific functional groups can promote the formation of intramolecular hydrogen bonds, creating a pseudo-ring structure that can influence the molecule's biological activity and its ability to interact with other molecules. nih.gov

Agrochemical Applications (e.g., Pesticides, Herbicides, Fungicides)

Quinazoline and quinazolinone derivatives have emerged as a significant class of compounds in the field of agrochemicals, demonstrating a broad spectrum of activities including fungicidal, insecticidal, and herbicidal properties. nih.govmdpi.comnih.gov The versatility of the quinazolinone scaffold allows for chemical modifications to optimize its efficacy against specific pests and weeds. mdpi.comresearchgate.net

Fungicidal Activity: Numerous studies have highlighted the antifungal potential of quinazolinone derivatives. mdpi.comresearchgate.netnih.govacs.org They have been shown to be effective against a variety of plant pathogenic fungi. mdpi.comresearchgate.net For example, novel quinazolinone derivatives have demonstrated significant antifungal activity against several phytopathogenic fungi at various concentrations. mdpi.com The introduction of different substituents on the quinazolinone ring can significantly impact the antifungal efficacy. For instance, in one study, compounds with a chloride group on the quinazolinone moiety showed better inhibition of Rhizoctonia solani AG1, while those with a cyano group were more effective against Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola. mdpi.com Furthermore, a series of quinazolin-4(3H)-one derivatives were found to be potent inhibitors of fungal group II introns, a novel target for antifungal agents. acs.org

Herbicidal Activity: Quinazolinone derivatives have also been developed as potent herbicides. nih.govmdpi.commdpi.com Some of these compounds act as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. nih.gov A series of cycloalka[d]quinazoline-2,4-dione-benzoxazinones exhibited strong PPO inhibition and excellent broad-spectrum herbicidal activity at low application rates. nih.gov Another class of quinazolin-4(3H)-one derivatives, based on the aryloxyphenoxypropionate (APP) motif, have been designed as acetyl-CoA carboxylase (ACCase) inhibitors, a well-established target for herbicides. mdpi.com These compounds have shown promising pre-emergent herbicidal activity against monocotyledonous weeds while exhibiting good crop safety. mdpi.com

Insecticidal and Acaricidal Activity: Certain quinazoline derivatives have been identified as potent insecticides and acaricides. nih.govgoogle.com These compounds can act as inhibitors of NADH:ubiquinone oxidoreductase, a critical enzyme in the mitochondrial respiratory chain. nih.gov Photoaffinity probes based on the quinazoline scaffold have been designed to study the binding site of these inhibitors. nih.gov

The following table provides a summary of the agrochemical activities of some quinazolinone derivatives:

Compound ClassTarget Organism/EnzymeType of ActivityReference
Pyrazol-quinazolinonesPhytopathogenic fungiAntifungal mdpi.com
Quinazolin-4(3H)-onesFungal group II intronsAntifungal acs.org
Cycloalka[d]quinazoline-2,4-dione-benzoxazinonesProtoporphyrinogen IX oxidase (PPO)Herbicidal nih.gov
Quinazolin-4(3H)-one-aryloxyphenoxypropionatesAcetyl-CoA carboxylase (ACCase)Herbicidal mdpi.com
4-Substituted quinazolinesNADH:ubiquinone oxidoreductaseInsecticidal/Acaricidal nih.gov
Quinazolinone-pyrimidine derivativesDPP-4 enzyme- mdpi.com
Pyridazino[1,6-b]quinazolinonesTop1- mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification of 3 Aminobenzo F Quinazolin 1 2h One

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-aminobenzo[f]quinazolin-1(2H)-one by probing the interaction of the molecule with electromagnetic radiation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For complex structures like this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information. nih.govresearchgate.netnih.gov However, two-dimensional (2D) NMR techniques are often necessary for unambiguous assignment of all proton and carbon signals, especially in the fused ring system.

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within the molecule, revealing adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (2-3 bonds) between protons and carbons. researchgate.netresearchgate.net These 2D NMR methods are instrumental in piecing together the complete connectivity of the benzo[f]quinazoline (B14752245) core and confirming the position of the amino group.

High-Resolution Mass Spectrometry (HRMS) Methodologies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.govrsc.orgrsc.org For this compound, HRMS provides an exact mass measurement, which can be used to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecular ion peak corresponds to the intact molecule, and subsequent fragment ions reveal the loss of specific functional groups. researchgate.netsciencepublishinggroup.comresearchgate.net For instance, the fragmentation might involve the loss of the amino group or cleavage of the quinazolinone ring, providing evidence for the presence and location of these moieties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Approaches for Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. researchgate.netnih.gov In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amino group and the amide C=O stretching of the quinazolinone ring. researchgate.netderpharmachemica.com The positions of these bands can also provide insights into hydrogen bonding.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. nih.govresearchgate.netresearchgate.net The UV-Vis spectrum of this compound would display absorption bands corresponding to π-π* and n-π* transitions within the aromatic and heterocyclic ring systems. researchgate.netresearchgate.net The wavelength of maximum absorbance (λmax) is characteristic of the chromophore system.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a sharp, symmetrical peak for the compound can be obtained. The retention time is a characteristic property under specific conditions, and the peak area can be used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for analyzing the volatility and thermal stability of the compound or its derivatives. mdpi.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each component as it elutes. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure of this compound in the solid state. The resulting crystal structure would reveal the planarity of the fused ring system and the conformation of the amino group.

Electrochemical Analysis Techniques

Electrochemical techniques, such as cyclic voltammetry (CV) , can be used to study the redox properties of this compound. rsc.orgresearchgate.netresearchgate.net By measuring the current response to a varying potential, CV can provide information about the oxidation and reduction potentials of the molecule. rsc.orgresearchgate.net This data is valuable for understanding its electronic properties and potential involvement in electron transfer processes. The electrochemical behavior of quinazoline (B50416) and its derivatives has been investigated, providing a basis for the analysis of related compounds. researchgate.net

Data Tables

Table 1: Key Spectroscopic Data for Characterization

TechniqueParameterExpected Observation for this compound
¹H NMR Chemical Shift (δ)Signals for aromatic protons, amino protons, and N-H proton of the quinazolinone ring.
¹³C NMR Chemical Shift (δ)Signals for aromatic carbons and the carbonyl carbon of the quinazolinone ring. nih.gov
HRMS Exact MassPrecise mass measurement corresponding to the molecular formula C₁₂H₉N₃O.
IR Wavenumber (cm⁻¹)Characteristic bands for N-H stretching (amino and amide) and C=O stretching. researchgate.net
UV-Vis λmax (nm)Absorption maxima corresponding to electronic transitions in the conjugated system. researchgate.netresearchgate.net

Table 2: Chromatographic and Other Analytical Methods

TechniquePurposeKey Parameters
HPLC Purity Assessment & QuantificationRetention Time, Peak Area, Peak Purity
GC-MS Separation & IdentificationRetention Time, Mass Spectrum mdpi.com
X-ray Crystallography Solid-State StructureUnit Cell Dimensions, Bond Lengths, Bond Angles
Cyclic Voltammetry Redox PropertiesOxidation/Reduction Potentials rsc.org

Future Directions and Emerging Research Avenues for 3 Aminobenzo F Quinazolin 1 2h One

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of quinazolinone derivatives, including the benzo[f]quinazoline (B14752245) series, is an area of active research, with a growing emphasis on green chemistry principles. researchgate.net Traditional methods often involve harsh reaction conditions or the use of toxic reagents like phosgene. researchgate.netkoreascience.kr Future research is geared towards developing more environmentally benign and efficient synthetic strategies.

One promising approach involves the use of novel catalysts and reaction media. For instance, metal-free synthesis protocols are being developed to produce quinazolinones at room temperature, which offers advantages in terms of energy consumption and reduced metal contamination of the final products. nih.gov The use of water as a solvent is also being explored as a green alternative to organic solvents. researchgate.net Research has shown that the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles can proceed effectively in water without any catalyst. researchgate.net

Furthermore, one-pot multicomponent reactions are gaining traction as they offer a streamlined approach to synthesizing complex molecules like quinazolinones, reducing the number of purification steps and minimizing waste. researchgate.net The development of solid-phase synthesis techniques also presents an opportunity for more efficient and automated production of quinazolinone derivatives. researchgate.net

Table 1: Comparison of Synthetic Approaches for Quinazolinone Derivatives

MethodAdvantagesDisadvantagesKey Research Direction
Traditional Synthesis Well-established protocolsUse of hazardous reagents, harsh conditionsReplacement of toxic reagents
Metal-Free Synthesis nih.govMilder reaction conditions, avoids metal contaminationMay have limitations in substrate scopeBroadening the applicability to diverse derivatives
Green Solvents (e.g., Water) researchgate.netEnvironmentally friendly, low costLimited solubility of some reactantsExploring co-solvents and catalyst systems
Multicomponent Reactions researchgate.netHigh atom economy, reduced stepsOptimization of reaction conditions can be complexDesign of novel multicomponent strategies
Palladium-Catalyzed Cross-Coupling nih.govbeilstein-journals.orgHigh efficiency and functional group toleranceCatalyst cost and removalDevelopment of more active and reusable catalysts

Exploration of Novel Biological Targets and Undiscovered Preclinical Therapeutic Areas

While 3-aminobenzo[f]quinazolin-1(2H)-one and its analogs have been investigated for their activity as thymidylate synthase inhibitors, the broader quinazolinone scaffold has demonstrated a wide range of biological activities, suggesting that there are likely undiscovered therapeutic applications for this class of compounds. nih.govresearchgate.netnih.gov

Future research should focus on screening this compound and its derivatives against a wider array of biological targets. Given the known activities of other quinazolinones, potential areas of exploration include:

Antimicrobial and Antifungal Activity: Many quinazolinone derivatives have shown potent activity against various bacterial and fungal strains. nih.govnih.govmdpi.commdpi.com The unique structure of this compound could be leveraged to develop new agents to combat drug-resistant pathogens. Some benzo[g]quinazolines have shown promising antifungal activity against Candida albicans. researchgate.netnih.gov

Central Nervous System (CNS) Disorders: The lipophilic nature of the quinazolinone core allows for potential penetration of the blood-brain barrier, making these compounds interesting candidates for CNS-related diseases. mdpi.com

Anti-inflammatory and Analgesic Effects: Certain quinazolinone derivatives have exhibited anti-inflammatory and analgesic properties, suggesting a potential role in treating inflammatory conditions. researchgate.netresearchgate.net

Antiviral Activity: The quinazolinone scaffold has been identified in compounds with antiviral properties, an area that warrants further investigation for this compound. nih.govmdpi.com

Integration into Hybrid Molecules and Multicomponent Systems for Enhanced Activity

A promising strategy in modern drug design is the creation of hybrid molecules, where two or more pharmacologically active moieties are combined into a single entity. nih.gov This approach can lead to compounds with enhanced potency, improved selectivity, or dual-action mechanisms. nih.govmdpi.com

The this compound core can serve as an excellent scaffold for the development of such hybrid molecules. The amino group at the 3-position provides a convenient handle for chemical modification and linkage to other pharmacophores. koreascience.krnih.gov For example, quinazolinone-amino acid hybrids have been designed as dual inhibitors of EGFR kinase and tubulin polymerization. nih.gov

Future research in this area could involve:

Combining with other anticancer agents: Hybrid molecules incorporating the this compound scaffold with other known anticancer fragments could lead to synergistic effects and overcome drug resistance.

Integration with targeting moieties: Attaching ligands that bind to specific receptors on cancer cells could enhance the targeted delivery of the cytotoxic quinazolinone core.

Development of dual-target inhibitors: By carefully selecting the linked pharmacophores, it may be possible to design hybrid molecules that simultaneously inhibit multiple pathways involved in a disease process, such as the dual inhibition of EGFR and BRAFV600E by quinazolin-4-one/3-cyanopyridin-2-one hybrids. mdpi.comresearchgate.net

Advanced Computational Design and Virtual Screening of Next-Generation Derivatives

Computational methods are becoming increasingly indispensable in the drug discovery process. Virtual screening and molecular docking studies can rapidly assess large libraries of compounds for their potential to bind to a specific biological target, thereby prioritizing candidates for synthesis and experimental testing. researchgate.netelsevierpure.comnih.gov

For this compound, computational approaches can be utilized to:

Identify novel biological targets: By docking the compound against a panel of known protein structures, it may be possible to identify previously unknown biological targets.

Design next-generation derivatives: Molecular modeling can be used to predict how modifications to the this compound structure will affect its binding affinity and selectivity for a given target. nih.govresearchgate.net This allows for the rational design of more potent and specific analogs.

Predict ADME/T properties: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.netnih.gov

Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex and the key interactions that govern binding. nih.govnih.gov

Expanding Non-Biological Applications in Materials Science and Technology

While the primary focus of research on benzo[f]quinazolinones has been in the realm of medicinal chemistry, the unique photophysical properties of some derivatives suggest potential applications in materials science. nih.govresearchgate.net The fused aromatic ring system can give rise to fluorescence, making these compounds candidates for use as:

Organic Light-Emitting Diodes (OLEDs): The development of new and efficient emitter materials is crucial for advancing OLED technology. The tunable electronic properties of the benzo[f]quinazolinone scaffold could be exploited to create novel materials for this purpose.

Fluorescent Probes and Sensors: The fluorescence of these compounds could potentially be modulated by the presence of specific analytes, leading to the development of new chemical sensors.

Supramolecular Chemistry: The ability of related compounds like barbiturates to form hydrogen-bonded networks suggests that benzo[f]quinazolinones could be used as building blocks for the construction of novel supramolecular assemblies and materials. wikipedia.org

Challenges and Opportunities in the Academic Research of Benzo[f]quinazolinones

Despite the promising potential of this compound and its analogs, several challenges remain in their academic research and development. A significant hurdle is often the multistep and sometimes low-yielding synthesis of these complex heterocyclic systems. nih.gov Overcoming these synthetic challenges through the development of more efficient and robust methodologies is a key area of opportunity.

Furthermore, a comprehensive understanding of the structure-activity relationships (SAR) for this class of compounds is still evolving. mdpi.com Systematic studies are needed to elucidate how different substituents on the benzo[f]quinazolinone core influence biological activity and selectivity. This will require close collaboration between synthetic chemists, computational modelers, and biologists.

The exploration of novel biological targets beyond the well-trodden path of thymidylate synthase inhibition presents a major opportunity. High-throughput screening and chemoproteomics approaches could be employed to identify new protein binding partners and unravel novel mechanisms of action.

Finally, the translation of promising academic findings into tangible therapeutic or technological applications will require interdisciplinary collaborations and, eventually, partnerships with industry. The journey from a promising lead compound to a clinically approved drug or a commercially viable material is long and arduous, but the unique properties of the benzo[f]quinazolinone scaffold make it a worthy endeavor.

Q & A

Q. How do researchers address drug resistance mechanisms in quinazolinone-based therapies?

  • Methodological Answer :
  • Cross-resistance assays : Test analogs against cisplatin- or tamoxifen-resistant lines.
  • Gene expression profiling : RNA-seq identifies upregulated efflux pumps (e.g., P-gp) or detox enzymes (e.g., GST).
  • Combination therapy : Co-administration with ABC transporter inhibitors (e.g., verapamil) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.